molecular formula C15H17ClFN5O B2792976 N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide CAS No. 1448137-58-3

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide

Cat. No. B2792976
CAS RN: 1448137-58-3
M. Wt: 337.78
InChI Key: CDRZJKHHYUQKCK-UHFFFAOYSA-N
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Description

“N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide” is a synthetic compound that belongs to the family of pyrimidine-based compounds. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidine derivatives are generally synthesized using organolithium reagents . The reaction involves nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products .


Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety in this compound plays a crucial role in its anti-fibrotic potential. Researchers have synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their activities against immortalized rat hepatic stellate cells (HSC-T6). Notably, two compounds—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) —displayed remarkable anti-fibrotic effects, inhibiting collagen expression and hydroxyproline content in vitro . These findings suggest that N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide could be a promising candidate for novel anti-fibrotic drugs.

Anti-Tubercular Activity

While not directly related to tuberculosis, it’s worth noting that pyrimidine derivatives have been explored for their antimicrobial properties. In the case of our compound, further investigations are needed to assess its potential against Mycobacterium tuberculosis H37Ra. Researchers have designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which could serve as a starting point for anti-tubercular drug development .

properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-chloro-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN5O/c1-21(2)13-11(8-18-15(20-13)22(3)4)19-14(23)12-9(16)6-5-7-10(12)17/h5-8H,1-4H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRZJKHHYUQKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=CC=C2Cl)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-6-fluorobenzamide

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